

# Spectroscopic Data of Propyl Tiglate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propyl tiglate*

Cat. No.: *B1609282*

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This technical guide provides a comprehensive overview of the spectroscopic data for **propyl tiglate** (propyl (E)-2-methylbut-2-enoate), a key compound in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **propyl tiglate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	q	1H	=CH-
~4.1	t	2H	-O-CH <sub>2</sub> -
~1.8	d	3H	=C-CH <sub>3</sub>
~1.7	m	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~1.7	d	3H	=CH-CH <sub>3</sub>
~0.9	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~168	C=O (Ester)
~138	=C(CH <sub>3</sub> )-
~128	=CH-
~65	-O-CH <sub>2</sub> -
~22	-CH <sub>2</sub> -CH <sub>3</sub>
~14	=C-CH <sub>3</sub>
~12	=CH-CH <sub>3</sub>
~10	-CH <sub>2</sub> -CH <sub>3</sub>

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1260	Strong	C-O stretch (ester)

Note: Predicted values based on characteristic absorption frequencies for the functional groups present in **propyl tiglate**.

## Mass Spectrometry (MS)

The mass spectrum of **propyl tiglate** is characterized by several key fragments. The data presented here is from electron ionization mass spectrometry (EI-MS).

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
83	100% (Base Peak)	[C <sub>5</sub> H <sub>7</sub> O] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
101	High	[C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
142	Moderate	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **propyl tiglate** (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).

- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration ( $\delta = 0.00$  ppm).

#### Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- The acquired FIDs are Fourier transformed to produce the NMR spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation:

For liquid samples like **propyl tiglate**, the Attenuated Total Reflectance (ATR) technique is commonly employed.

- A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

#### Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere.

- The sample spectrum is then acquired.
- The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The data is typically collected over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

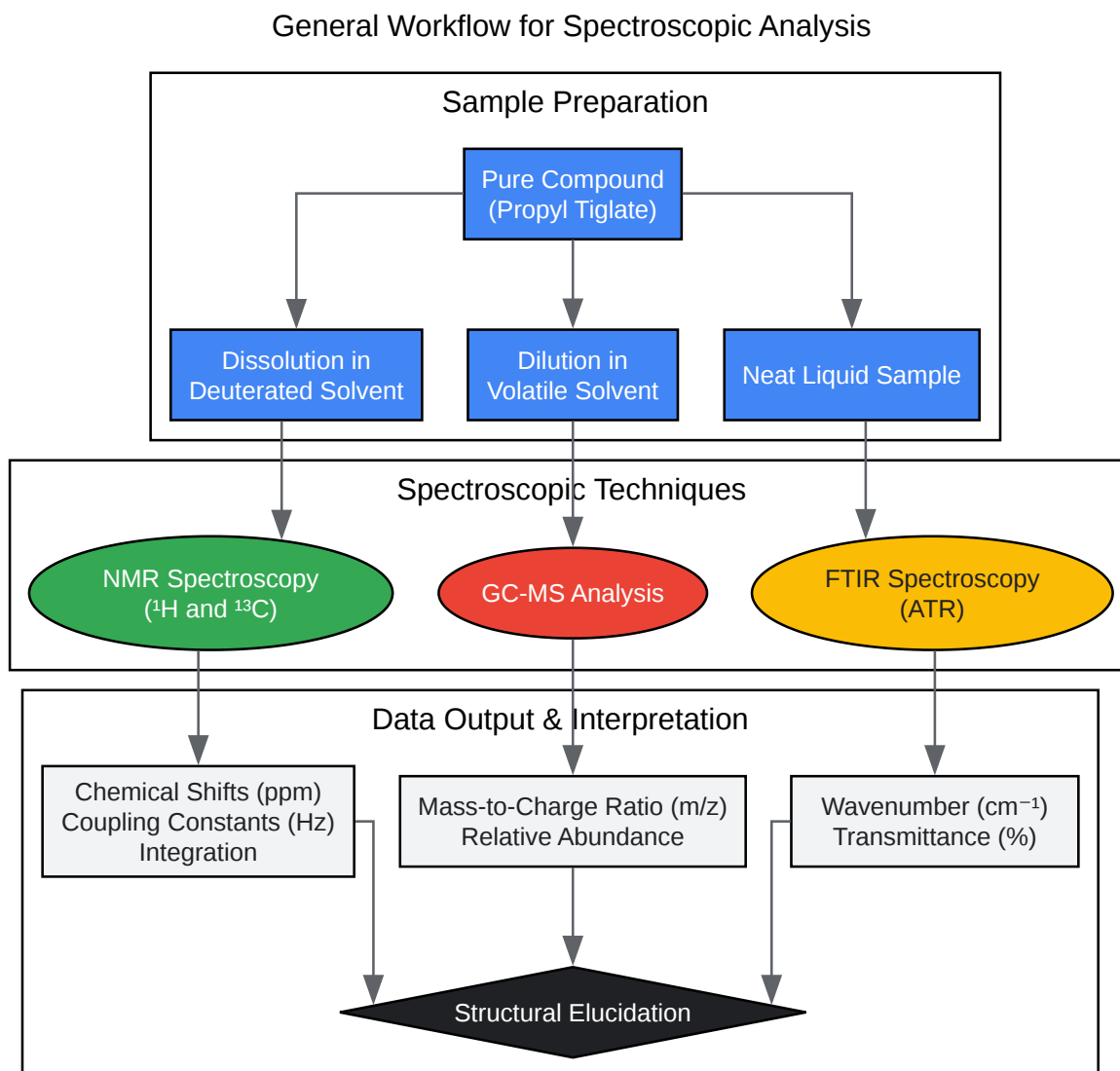
- A dilute solution of **propyl tiglate** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100  $\mu\text{g/mL}$ .
- The solution is transferred to a GC autosampler vial.

### Data Acquisition:

- A small volume of the sample (typically 1  $\mu\text{L}$ ) is injected into the gas chromatograph.
- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.
- The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As **propyl tiglate** elutes from the column, it enters the mass spectrometer.
- In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented into characteristic ions.
- The ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **propyl tiglate**.



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Caption: Workflow of Spectroscopic Analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)